8-Bromoisoquinolin-3-ol
Overview
Description
8-Bromoisoquinolin-3-ol (8-BQ) is a chemical compound that belongs to the isoquinolin-3-ol family. It has a CAS Number of 608515-49-7 and a molecular weight of 224.06 .
Synthesis Analysis
The synthesis of 8-Bromoisoquinolin-3-ol and its derivatives has been reported in the literature. For instance, four 8,8-diaryl-substituted 3,3-biisoquinoline ligands were synthesized from a common 8-bromoisoquinolin-3-ol precursor . The synthetic procedures reported allow for gram-scale production of these biisoquinolines .Molecular Structure Analysis
The molecular formula of 8-Bromoisoquinolin-3-ol is C9H6BrNO. Its InChI code is 1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) .Scientific Research Applications
Synthesis of Biisoquinoline Chelates : 8-Bromoisoquinolin-3-ol is a precursor in the synthesis of 3,3′-biisoquinoline ligands. These chelates are characterized by their endotopic but sterically nonhindering nature, useful in various chemical applications. The synthesis involves 3-12 steps and allows for gram-scale production (Durola et al., 2007).
Photolytic Syntheses of Alkaloids : Photolysis of derivatives of 8-bromoisoquinolin-3-ol leads to the synthesis of various alkaloids. For instance, the photolysis of 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-isoquinoline results in compounds like pronuciferine and O-methylkreysiginone (Kametani et al., 1971).
Inhibitor Synthesis for Poly(ADP-ribose)polymerase-1 (PARP-1) : Quinoline-8-carboxamides, designed for their role as inhibitors of PARP-1, an important target enzyme in drug design, are synthesized using 8-bromoisoquinolin-3-ol. These compounds have shown therapeutic activities in preclinical studies (Lord et al., 2009).
Corrosion Inhibition Research : Novel 8-hydroxyquinoline derivatives, related to 8-bromoisoquinolin-3-ol, have been synthesized and evaluated as acid corrosion inhibitors for metals like steel. These studies involve experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulations (Rbaa et al., 2020).
Synthesis of AMPA Receptor Antagonists : The synthesis of competitive AMPA receptor antagonists involves the use of 8-bromoisoquinolin-3-ol derivatives. These antagonists have potential applications in neuroscience research and drug development (Geng Min, 2011).
Development of Metal Complexes with Antimicrobial Properties : Transition metal complexes derived from 8-hydroxyquinoline, which is structurally related to 8-bromoisoquinolin-3-ol, have shown significant antimicrobial activity. These complexes offer insights into the development of new antimicrobial agents (Sahoo Jyotirmaya et al., 2017).
Pincer Ligand Synthesis for Catalysis : Unsymmetrical pincer ligands with an 8-hydroxyquinoline core, related to 8-bromoisoquinolin-3-ol, have been synthesized and used in palladium complexes. These complexes are efficient in catalyzing Sonogashira coupling, a key reaction in organic synthesis (Kumar et al., 2017).
Synthesis of Isoquinolinequinones with Anticancer Activity : The synthesis of isoquinolinequinones, structurally related to 8-bromoisoquinolin-3-ol, has been reported for their potential anticancer activity. These compounds have shown efficacy against various cancer cell lines (Delgado et al., 2012).
Safety And Hazards
properties
IUPAC Name |
8-bromo-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPIQOKPLLJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672240 | |
Record name | 8-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinolin-3-ol | |
CAS RN |
608515-49-7 | |
Record name | 8-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-3-hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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